molecular formula C18H21NO4 B1208209 Talibegron CAS No. 146376-58-1

Talibegron

Cat. No.: B1208209
CAS No.: 146376-58-1
M. Wt: 315.4 g/mol
InChI Key: SRBPKVWITYPHQR-KRWDZBQOSA-N
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Description

Talibegron, also known as ZD2079, is a β3 adrenoceptor agonist and insulin sensitizer. It was initially developed as a potential treatment for obesity and non-insulin-dependent diabetes mellitus. This compound hydrochloride had been in phase II clinical trials by AstraZeneca for the treatment of type 2 diabetes and obesity .

Chemical Reactions Analysis

Talibegron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Talibegron is used as a model compound to study β3 adrenoceptor agonists and their chemical properties.

    Biology: Research on this compound has provided insights into the role of β3 adrenoceptors in biological systems.

    Medicine: this compound was developed as a potential treatment for obesity and type 2 diabetes due to its insulin-sensitizing properties.

Mechanism of Action

Talibegron exerts its effects by acting as an agonist for β3 adrenoceptors. These receptors are involved in the regulation of energy expenditure and lipolysis. By activating β3 adrenoceptors, this compound increases the breakdown of fats and enhances insulin sensitivity. The molecular targets and pathways involved include the β3 adrenoceptor signaling pathway, which leads to the activation of adenylate cyclase and increased cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Talibegron is similar to other β3 adrenoceptor agonists such as Mirabegron and Vibegron. this compound has unique properties that distinguish it from these compounds:

This compound’s uniqueness lies in its development for metabolic diseases, specifically obesity and type 2 diabetes, whereas other β3 adrenoceptor agonists are primarily used for urological conditions .

Properties

CAS No.

146376-58-1

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid

InChI

InChI=1S/C18H21NO4/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22/h1-9,17,19-20H,10-13H2,(H,21,22)/t17-/m0/s1

InChI Key

SRBPKVWITYPHQR-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O

SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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